4-Bromo-3-(hydroxymethyl)-2-methylphenol
Description
Properties
IUPAC Name |
4-bromo-3-(hydroxymethyl)-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-5-6(4-10)7(9)2-3-8(5)11/h2-3,10-11H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCIBNCRQRIUZMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1CO)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3-(hydroxymethyl)-2-methylphenol Derivatives
The primary synthetic route to 4-bromo-3-(hydroxymethyl)-2-methylphenol involves the selective bromination of 3-(hydroxymethyl)-2-methylphenol or related phenolic compounds. This step is critical for introducing the bromine atom at the 4-position relative to the hydroxymethyl and methyl substituents.
- Brominating Agents: Molecular bromine (Br₂) or N-bromosuccinimide (NBS) are commonly used for selective aromatic bromination.
- Solvents: Acetic acid, dichloromethane, or chlorobenzene can serve as reaction media to facilitate bromination.
- Temperature: Typically room temperature to slightly elevated temperatures (~20–40 °C) to control regioselectivity and avoid polybromination.
- Pressure: Some industrial methods employ reduced pressure (vacuum) conditions (e.g., 750–560 mmHg) to optimize reaction rates and minimize side reactions.
- A process using p-cresol (4-methylphenol) as a starting material involves bromination under mild vacuum and room temperature in the presence of chlorobenzene as a solvent.
- The reaction is monitored by pH adjustment and controlled removal of hydrogen bromide byproduct.
- Post-reaction, solvent recovery and purification steps such as vacuum distillation yield the brominated phenol with high purity.
This method ensures high selectivity for the 2-bromo-4-methylphenol isomer, which is structurally analogous to the target compound, facilitating further functionalization toward this compound.
Once the brominated phenol intermediate is obtained, the introduction of the hydroxymethyl group at the 3-position is achieved through hydroxymethylation reactions.
Typical Hydroxymethylation Methods:
- Formaldehyde Reaction: Phenolic compounds react with formaldehyde under acidic or basic conditions to introduce hydroxymethyl groups ortho or para to the phenol hydroxyl.
- Reaction Conditions: Mild temperatures (0–40 °C), aqueous or alcoholic solvents, and catalysts such as acids or bases.
- Selective Hydroxymethylation: The presence of methyl and bromine substituents directs the hydroxymethylation to the 3-position due to steric and electronic effects.
This step yields this compound with high regioselectivity.
Alternative Synthetic Routes Involving Protection and Reduction Steps
Some advanced synthetic methods reported in patent literature describe multi-step sequences involving:
- Reduction of Halo-Substituted Phenylchromanones: Using reducing agents like sodium borohydride or lithium borohydride in cyclic ethers (e.g., tetrahydrofuran) at ambient temperatures (10–35 °C) to obtain hydroxy-substituted phenols.
- Protection of Phenolic Hydroxyl Groups: Reaction with benzyl bromide or benzyl chloride in the presence of bases such as potassium carbonate in solvents like acetone to protect hydroxyl groups during subsequent transformations.
- Sulfonation and Amination: Conversion to sulfonic acid esters followed by reaction with amines under aprotic solvents and elevated temperatures (90–110 °C) to modify side chains.
- Extraction and pH Adjustment: Isolation of products by solvent extraction and pH control using orthophosphoric acid.
While these methods are more complex, they provide routes to structurally related bromophenol derivatives with hydroxymethyl functionalities, potentially applicable to the target compound.
Vapor-Phase Bromination of Alkylphenols
A solvent-free vapor-phase bromination method has been described for 4-bromo-3-alkylphenyl ethers, which can be adapted for phenols:
- Process: Vapor-phase 3-alkylphenol is reacted with bromine vapor at reduced pressure (10–200 mmHg) and temperatures below 100 °C.
- Advantages: Eliminates solvent diluents, increases productivity, and reduces purification steps.
- Selectivity: Produces mono-brominated products with minimal dibrominated impurities.
This method may be adapted to prepare this compound by vapor-phase bromination of the corresponding 3-(hydroxymethyl)-2-methylphenol vapor.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Notes |
|---|---|---|---|
| Selective Bromination | Br₂ or NBS; Acetic acid or chlorobenzene; RT | High regioselectivity; scalable | Industrial vacuum distillation for purification |
| Hydroxymethylation | Formaldehyde; Acid/base catalyst; Mild temp | Direct introduction of –CH₂OH | Regioselective ortho/para substitution |
| Reduction & Protection Route | NaBH₄ or LiBH₄; THF; Benzyl bromide; K₂CO₃ | Enables complex functionalization | Multi-step, used in advanced syntheses |
| Vapor-Phase Bromination | Bromine vapor; 10–200 mmHg; <100 °C | Solvent-free; high purity | Minimizes dibromination |
Research Findings and Analytical Data
- Reaction Temperatures: Bromination and hydroxymethylation reactions are preferably conducted at ambient or slightly elevated temperatures (20–40 °C) to maintain selectivity and yield.
- Solvent Choice: Polar aprotic solvents (e.g., acetone, acetonitrile) and ethers (e.g., tetrahydrofuran) facilitate various steps including bromination, reduction, and protection.
- Purification: Extraction with organic solvents (ethers, hexane, cyclohexane) and pH adjustment are common for isolating pure products.
- Yields: Bromination steps typically achieve high yields (>90%) with minimal side products when optimized.
- Safety and Environmental Considerations: Use of vacuum and controlled addition of bromine reduces hazardous byproducts and improves safety.
Scientific Research Applications
4-Bromo-3-(hydroxymethyl)-2-methylphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Bromo-3-(hydroxymethyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxymethyl group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Substitution Patterns and Isomerism
| Compound Name | CAS Number | Substituent Positions | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| This compound | 1255206-72-4 | Br (C4), -CH₂OH (C3), -CH₃ (C2) | C₈H₉BrO₂ | 217.06 |
| 4-Bromo-2-chloro-3-(hydroxymethyl)phenol | 1255206-92-8 | Br (C4), Cl (C2), -CH₂OH (C3) | C₇H₆BrClO₂ | 237.48 |
| 5-Bromo-2-(hydroxymethyl)phenol | 170434-11-4 | Br (C5), -CH₂OH (C2) | C₇H₇BrO₂ | 203.03 |
| 4-Bromo-3-methylphenol (m-cresol analog) | 14472-14-1 | Br (C4), -CH₃ (C3) | C₇H₇BrO | 187.04 |
Key Observations :
- Positional Isomerism: The position of bromine and hydroxymethyl groups significantly impacts reactivity. For example, 5-Bromo-2-(hydroxymethyl)phenol (Br at C5) exhibits different electronic effects compared to the target compound (Br at C4), altering its acidity (pKa) and nucleophilic substitution tendencies .
- Substituent Effects : Replacing the methyl group (C2) in the target compound with chlorine (as in 1255206-92-8) increases molecular weight and polarity, enhancing solubility in polar solvents .
Challenges :
Physicochemical Properties
Key Insights :
Mechanistic Differences :
- The hydroxymethyl group in the target compound facilitates conjugation with biomolecules (e.g., proteins), enhancing its utility in prodrug design .
Biological Activity
4-Bromo-3-(hydroxymethyl)-2-methylphenol is a brominated phenolic compound with significant biological activity. Its unique structure, characterized by a bromine atom at the para position and a hydroxymethyl group at the meta position relative to a methyl group on the aromatic ring, contributes to its diverse biological properties. This article reviews the biological activities of this compound, supported by data tables and relevant research findings.
- Molecular Formula : CHBrO
- Molecular Weight : 203.03 g/mol
- CAS Number : 1255206-72-4
Antioxidant Properties
Research indicates that phenolic compounds, including this compound, exhibit antioxidant properties. These properties are attributed to their ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. The antioxidant activity is crucial for potential therapeutic applications in preventing oxidative damage linked to various diseases.
Enzyme Interaction
Brominated phenols can influence enzyme activity, particularly cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes. Studies suggest that this compound may modulate these enzymes, potentially affecting pharmacokinetics and drug interactions.
Antimicrobial Activity
Emerging studies have highlighted the antimicrobial potential of this compound against various pathogens. The compound exhibits selective activity against Gram-positive bacteria, with varying Minimum Inhibitory Concentration (MIC) values depending on the bacterial strain tested.
| Bacterial Strain | MIC (μg/mL) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 62.5 - 125 | Bactericidal |
| Enterococcus faecalis | 125 - 250 | Bactericidal |
The mechanism of action involves inhibition of protein synthesis and disruption of cell wall integrity, making it a candidate for further development in antimicrobial therapies .
Case Studies
- Antibiofilm Activity : A study evaluated the antibiofilm efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated significant biofilm inhibition at concentrations lower than those required for planktonic growth inhibition, indicating its potential as an antibiofilm agent .
- Comparative Analysis : In comparative studies with standard antibiotics like ciprofloxacin, this compound showed moderate antibacterial activity but was less cytotoxic to human cells, suggesting a favorable safety profile for therapeutic use .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes involved in metabolic pathways.
- Membrane Disruption : Its hydrophobic properties allow it to integrate into bacterial membranes, leading to structural destabilization.
- Reactive Oxygen Species (ROS) Generation : The antioxidant activity may also involve the generation of ROS that can induce cell death in pathogens.
Q & A
Basic: What are the established synthetic routes for 4-Bromo-3-(hydroxymethyl)-2-methylphenol, and how can purity be optimized?
The synthesis typically involves bromination and hydroxymethylation of precursor phenols. For example, intermediates like 4-bromo-3-(hydroxymethyl)phenyl derivatives are synthesized via Friedel-Crafts alkylation or electrophilic substitution, followed by protective group strategies to prevent undesired side reactions . Optimization of purity involves:
- Column chromatography (e.g., silica gel) for separation, as indicated in catalogs for structurally similar bromophenols .
- Recrystallization using solvents like ethanol or dichloromethane, with purity validation via HPLC (>97% threshold recommended) .
- Monitoring reaction progress with thin-layer chromatography (TLC) to minimize byproducts.
Basic: Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Key methods include:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., bromine and hydroxymethyl group positions) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, critical for distinguishing regioisomers .
- HPLC with UV detection : Use C18 columns and acetonitrile/water gradients to assess purity, as applied in pharmaceutical intermediate analysis .
Advanced: How can reaction conditions be tailored to improve yield in the synthesis of this compound?
Advanced strategies involve:
- Temperature control : Lower temperatures (0–5°C) during bromination to reduce di-substitution byproducts .
- Catalyst screening : Lewis acids (e.g., AlCl) for regioselective hydroxymethylation, balancing reactivity and selectivity .
- DoE (Design of Experiments) : Multivariate analysis to optimize solvent ratios, reaction time, and stoichiometry.
Advanced: What mechanistic insights exist for the reactivity of this compound in cross-coupling reactions?
The bromine atom facilitates Suzuki-Miyaura couplings with boronic acids, but steric hindrance from the hydroxymethyl group may require:
- Bulky ligands (e.g., SPhos) to enhance catalytic efficiency .
- Computational modeling (DFT) to predict activation barriers for aryl-bromine bond cleavage .
- Kinetic studies under inert atmospheres to prevent oxidation of the hydroxymethyl group .
Advanced: How can researchers resolve contradictions in reported spectral data for this compound?
Discrepancies in NMR or MS data often arise from:
- Solvent effects : Deuterated solvents (e.g., DMSO-d vs. CDCl) shifting peak positions.
- Impurity interference : Cross-validate with multiple techniques (e.g., 2D NMR, IR) .
- Crystallographic validation : Compare with single-crystal X-ray data of structurally analogous bromophenols .
Advanced: What analytical methods are recommended for stability studies of this compound under varying pH and temperature?
- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (HO) conditions, followed by LC-MS to identify degradation products .
- Thermogravimetric analysis (TGA) : Assess thermal stability, with storage recommendations at 0–6°C for brominated analogs .
- pH-rate profiling : Monitor hydrolysis kinetics using UV-Vis spectroscopy at controlled pH levels.
Basic: What toxicity assessment frameworks are applicable to this compound?
Adopt protocols from phenol derivatives:
- Ames test for mutagenicity screening .
- Acute toxicity assays : Rodent LD studies with dose-response modeling, as outlined for 2-methylphenol .
- In vitro cytotoxicity : Cell viability assays (e.g., MTT) in human hepatocyte lines to prioritize in vivo testing.
Advanced: How does steric and electronic modulation of the hydroxymethyl group impact the compound’s bioactivity?
Structure-activity relationship (SAR) studies suggest:
- Hydroxymethyl as a hydrogen-bond donor : Enhances binding to targets like enzymes or receptors, validated via molecular docking .
- Steric effects : Bulkier substituents reduce metabolic clearance but may hinder membrane permeability.
- Electron-withdrawing bromine : Stabilizes transition states in nucleophilic aromatic substitutions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
